5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one
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Overview
Description
5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one typically involves the reaction of 5-chloro-2-methylpyridazin-3(2H)-one with methylhydrazine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: The chloro group in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyridazinones.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible applications in drug discovery and development, particularly for its potential biological activities.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylpyridazin-3(2H)-one
- 4-(1-Methylhydrazinyl)pyridazin-3(2H)-one
- 5-Chloro-4-(1-methylhydrazinyl)pyridazin-3(2H)-one
Uniqueness
5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one is unique due to the presence of both a chloro and a methylhydrazinyl group on the pyridazine ring. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further study.
Properties
CAS No. |
143703-11-1 |
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Molecular Formula |
C6H9ClN4O |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
4-[amino(methyl)amino]-5-chloro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C6H9ClN4O/c1-10(8)5-4(7)3-9-11(2)6(5)12/h3H,8H2,1-2H3 |
InChI Key |
GOCIYDITUKKROJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)Cl)N(C)N |
Origin of Product |
United States |
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